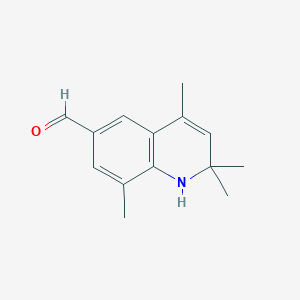
((2-Ethoxynaphthalen-1-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Ethoxynaphthalen-1-yl)methyl)hydrazine: is a chemical compound with the molecular formula C₁₃H₁₆N₂O. It is a derivative of naphthalene, featuring an ethoxy group and a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-ethoxynaphthalene with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-ethoxynaphthalene is reacted with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a building block for pharmaceuticals .
Biology and Medicine: Its hydrazine moiety is known for its biological activity, making it a candidate for the development of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties .
Mechanism of Action
The mechanism of action of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .
Comparison with Similar Compounds
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: This compound shares a similar naphthalene core but features a furan ring instead of a hydrazine group.
Thiophene-Linked 1,2,4-Triazoles: These compounds contain a thiophene ring and a triazole moiety, offering different chemical properties and biological activities.
Pyrazole Derivatives: Pyrazoles are another class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry.
Uniqueness: ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is unique due to its combination of an ethoxy group and a hydrazine moiety attached to a naphthalene core. This structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
887592-99-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2-ethoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C13H16N2O/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-15-14/h3-8,15H,2,9,14H2,1H3 |
InChI Key |
VQUXGMKTTUTVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)

![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)
![4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)



![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)



![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)

